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Compound of Interest

(2-Methylpyridin-3-yl)boronic acid
Compound Name:
hydrochloride

Cat. No.: B1387070

An In-Depth Technical Guide to (2-Methylpyridin-3-yl)boronic acid hydrochloride for
Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Modern
Synthesis

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a heterocyclic organoboron compound
that has emerged as a crucial building block in contemporary organic synthesis. Its structure,
which combines a pyridine ring with a boronic acid moiety, makes it an invaluable reagent for
introducing the 2-methylpyridine scaffold into more complex molecules. This is particularly
significant in the fields of medicinal chemistry and materials science, where pyridine derivatives
are ubiquitous due to their unique chemical properties and biological activities.[1][2][3][4]

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5][6] This powerful carbon-carbon bond-
forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which
are common motifs in pharmaceuticals.[2][6] The hydrochloride salt form of the boronic acid
often enhances its stability and handling characteristics compared to the free base, which can
be prone to degradation.[5] This guide provides a senior application scientist's perspective on
the properties, synthesis, and application of this important synthetic intermediate.
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PART 1: Physicochemical Properties, Handling, and
Storage

Understanding the fundamental properties of a reagent is critical for its successful application
and for ensuring laboratory safety. (2-Methylpyridin-3-yl)boronic acid hydrochloride is
typically an off-white to white crystalline solid.[7]

Data Summary: Key Properties

Property Value Source(s)
CAS Number 1072952-34-1 [71[8]
Alternate CAS 899436-71-6 [9][10]
Molecular Formula CsHoBCINO:2 [7]
Molecular Weight 173.41 g/mol

Appearance Off-white crystalline solid [7]

Purity Typically 296-97% (HPLC) [7]

InChi Key OAMCCRLFDPJOPN- 7

UHFFFAOYSA-N

SMILES Cl.CC1=C(C=CC=N1)B(0)O [7]

Expert Insights on Stability and Handling

Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation pathways
such as protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.
[5][11] The hydrochloride salt helps to stabilize the compound by protonating the pyridine
nitrogen, which reduces the electron density of the ring and can mitigate some degradation
pathways.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in
a cool, dry, and well-ventilated place, protected from light and moisture.[12][13][14] Storage at
-20°C is recommended for optimal shelf life.[13]
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Safe Handling and Personal Protective Equipment (PPE): As a standard laboratory chemical,
appropriate safety precautions must be observed.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[12][14]

e Personal Protective Equipment: Wear standard PPE, including safety goggles with side-
shields, chemical-resistant gloves, and a lab coat.[9][12][15]

o Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material
and place it in a suitable, closed container for disposal.[14][16]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.[9]

PART 2: Synthesis of (2-Methylpyridin-3-yl)boronic
acid hydrochloride

The most common and effective method for synthesizing pyridinylboronic acids is through a
halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate
ester.[1][17] The choice of starting material, organometallic reagent, and reaction conditions is
critical for achieving a high yield and purity.

Causality Behind the Synthetic Strategy

The synthesis begins with 3-bromo-2-methylpyridine. The bromine atom at the 3-position is
targeted for a lithium-halogen exchange. This reaction must be conducted at very low
temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from
reacting with other electrophilic sites on the molecule or the solvent.[18] Following the
formation of the lithiated pyridine, an electrophilic boron source, such as triisopropy! borate, is
added. The steric bulk of the isopropoxy groups helps to prevent over-addition of the aryllithium
reagent, which would lead to the formation of undesired borinic acid byproducts.[19] The final
step is a careful acidic workup, which hydrolyzes the boronate ester to the desired boronic acid
and simultaneously forms the hydrochloride salt, aiding in its isolation and stability.[17]

Experimental Protocol: Synthesis
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This protocol describes a representative lab-scale synthesis.

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon
atmosphere, add 3-bromo-2-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran
(THF).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-
BuLi, 1.05 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal
temperature does not rise significantly. Stir the resulting mixture at -78 °C for an additional 1
hour.

Borylation: Add triisopropy! borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir
overnight.

Workup and Isolation: Cool the mixture to 0 °C and quench the reaction by the slow addition
of 2 M hydrochloric acid (HCI). Stir vigorously for 1-2 hours. Transfer the mixture to a
separatory funnel. The product may precipitate or remain in the aqueous layer. Wash the
mixture with an organic solvent like ethyl acetate or diethyl ether to remove non-polar
impurities. If the product has precipitated, it can be isolated by filtration, washed with a small
amount of cold water and ether, and dried under vacuum. If it remains in the aqueous phase,
the aqueous layer can be concentrated under reduced pressure to yield the crude product,
which can then be purified by recrystallization.

Visualization: Synthetic Workflow
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Caption: Workflow for the synthesis of (2-Methylpyridin-3-yl)boronic acid hydrochloride.
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PART 3: Application in Suzuki-Miyaura Cross-
Coupling

The paramount application of (2-Methylpyridin-3-yl)boronic acid hydrochloride is in the
Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[20] This
reaction enables the coupling of the 2-methylpyridin-3-yl group with various aryl or heteroaryl
halides and triflates.

Mechanistic Rationale and Optimization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[20]
[21] The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
electrophile (e.g., an aryl bromide).

o Transmetalation: The organic group from the boronic acid is transferred to the palladium(ll)
center. This step is often rate-limiting and requires a base to activate the boronic acid,
forming a more nucleophilic boronate species.[1][21]

e Reductive Elimination: The two coupled organic fragments are expelled from the palladium
center, forming the final product and regenerating the Pd(0) catalyst.

Challenges with 2-Pyridylboronic Acids: The coupling of 2-pyridylboronic acids can be
challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the
catalyst, and the compound's susceptibility to protodeboronation.[5][22] The choice of ligand,
base, and solvent is therefore critical to achieving high yields. Phosphine ligands like SPhos,
XPhos, or RuPhos are often effective, and inorganic bases such as K2COs, KsPOa, or Cs2CO3
are commonly used.[5][20]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling with an aryl bromide. Conditions
should be optimized for specific substrates.

o Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), (2-Methylpyridin-3-
yl)boronic acid hydrochloride (1.5 equiv), and a base such as potassium carbonate
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(K2COs3, 3.0 equiv).

o Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Clz, 2-5 mol%)
and the ligand, if required.

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water (e.g., 4:1 v/v).

o Reaction: Seal the vial and heat the mixture with vigorous stirring at a temperature typically
ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous sodium sulfate (Na=SOa), filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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